9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
9-Methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused chromene-pyrimidinone core. Its structure includes a methoxy group at position 9 of the chromene ring and a 2,3,4-trimethoxyphenyl substituent at position 2 of the pyrimidinone moiety. The 2,3,4-trimethoxyphenyl group is notable for its resemblance to natural product scaffolds, such as colchicine, which are known to interact with tubulin in cancer cells .
Properties
IUPAC Name |
9-methoxy-2-(2,3,4-trimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-25-14-7-5-6-11-10-13-20(24)22-19(23-21(13)29-16(11)14)12-8-9-15(26-2)18(28-4)17(12)27-3/h5-9H,10H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHRUQZPDYDAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the trimethoxyphenyl core. This core is often synthesized through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide under basic conditions. The subsequent steps involve the formation of the chromeno[2,3-d]pyrimidin-4-one scaffold through cyclization reactions, often using strong bases or acids to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors or batch processes, with rigorous monitoring of temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: Biologically, 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Table 1: Substituent Effects on Chromeno[2,3-d]Pyrimidin-4-One Derivatives
Key Observations :
- Substituent Position : The 2,3,4-trimethoxy configuration in the target compound contrasts with the 3,4,5-trimethoxy pattern seen in furo[2,3-d]pyrimidines (e.g., compound 9e in ). This positional variance may influence steric interactions in biological targets .
- Halogen vs.
- Core Heterocycle: Thieno[2,3-d]pyrimidinones (e.g., ) and pyrido-thieno derivatives () differ in electronic properties due to sulfur or nitrogen inclusion, which may modulate binding affinity in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
